Cyclooctene oxide
Overview
Description
Cyclooctene oxide, also known as cyclooctane oxide, is an organic compound with the molecular formula C₈H₁₄O. It is a cyclic ether with an epoxide functional group, making it a valuable intermediate in organic synthesis. This compound is known for its reactivity and versatility in various chemical reactions, making it an essential component in the production of various chemicals and materials.
Mechanism of Action
Target of Action
Cyclooctene oxide, also known as 1,2-Epoxycyclooctane, primarily targets the double bonds of cycloalkenes . The compound’s high reactivity towards these double bonds is due to the strain and rehybridization in its medium-sized ring .
Mode of Action
The interaction of this compound with its targets involves the oxidation of cyclooctene to form 1,2-Epoxycyclooctane . This process is facilitated by the use of catalysts, such as molybdenum compounds, which increase the epoxide content in the oxidation products . The reaction is thought to proceed through a concerted mechanism .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the oxidative cleavage of cycloalkenes . This pathway leads to the production of dicarboxylic acids, which are major intermediates for the manufacture of important polyesters and polyamide materials .
Pharmacokinetics
It’s known that the compound’s high reactivity and the presence of catalysts can influence its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action include the formation of 1,2-Epoxycyclooctane and the production of dicarboxylic acids . These acids are used in various applications, including the production of polyesters, polyamide materials, lubricants, fibers, cosmetics, pesticides, pharmaceuticals, and plasticizers .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of catalysts can enhance the compound’s reactivity and increase the yield of the desired products . Additionally, the reaction conditions, such as temperature and substrate concentration, can also affect the compound’s action .
Preparation Methods
Cyclooctene oxide can be synthesized through several methods, with the most common being the epoxidation of cyclooctene. This process involves the oxidation of cyclooctene using oxidizing agents such as hydrogen peroxide, peracids, or molecular oxygen in the presence of a catalyst. For instance, a study demonstrated the use of a newly immobilized Aspergillus niger lipase as a biocatalyst for the epoxidation of cyclooctene, achieving a yield of 56.8% and an enantiomeric excess of 84.1% under optimized conditions . Another method involves the catalytic liquid-phase oxidation of cyclooctene using molecular oxygen, which can yield up to 70% of 1,2-epoxycyclooctane .
Chemical Reactions Analysis
Cyclooctene oxide undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form compounds such as cyclooctanone and cyclooctanol.
Reduction: Reduction reactions can convert it into cyclooctanol.
Substitution: Nucleophilic substitution reactions can open the epoxide ring, leading to the formation of various derivatives. Common reagents used in these reactions include hydrogen peroxide, peracids, and molecular oxygen for oxidation, and reducing agents like lithium aluminum hydride for reduction. .
Scientific Research Applications
Cyclooctene oxide has numerous applications in scientific research and industry:
Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate for biocatalysis research.
Medicine: Its derivatives are explored for potential therapeutic applications.
Comparison with Similar Compounds
Cyclooctene oxide can be compared with other epoxides such as:
1,2-Epoxycyclohexane: Similar in structure but with a six-membered ring, making it less strained and less reactive.
1,2-Epoxybutane: A smaller epoxide with different reactivity and applications.
Properties
IUPAC Name |
9-oxabicyclo[6.1.0]nonane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-2-4-6-8-7(9-8)5-3-1/h7-8H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MELPJGOMEMRMPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2C(O2)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20951267 | |
Record name | 9-Oxabicyclo[6.1.0]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20951267 | |
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Molecular Weight |
126.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystalline solid; [Alfa Aesar MSDS] | |
Record name | 1,2-Epoxycyclooctane | |
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CAS No. |
286-62-4, 4925-71-7 | |
Record name | Cyclooctene oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=286-62-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,2-Epoxycyclooctane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000286624 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | cis-9-Oxabicyclo(6.1.0)nonane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004925717 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Epoxycyclooctane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59878 | |
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Record name | 9-Oxabicyclo[6.1.0]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20951267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-epoxycyclooctane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.465 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1,2-EPOXYCYCLOOCTANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27GZC8IY6U | |
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Retrosynthesis Analysis
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